(DHQ)2Pyr
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as (DHQD)2PHAL demonstrates its potential in accelerating ligand for the copper(I)-catalyzed azide–alkyne cycloaddition reaction, offering a simple, efficient, and environmentally-friendly procedure (A. A. Ali et al., 2014). This insight suggests that “(DHQ)2Pyr” could similarly play a role in facilitating chemical reactions through its synthesis.
Molecular Structure Analysis
Studies on the asymmetric dihydroxylation of terminal aliphatic n-alkenes using OsO4.(DHQD)2PYDZ provide a computational perspective on molecular interactions and enantioselectivity, which could be analogous to the structural characteristics of “(DHQ)2Pyr” (G. Drudis-Solé et al., 2005).
Chemical Reactions and Properties
The catalytic properties of related compounds like Pd(OAc)2 and (DHQD)2PHAL in Suzuki–Miyaura cross-coupling reactions highlight the potential reactivity and application of “(DHQ)2Pyr” in facilitating similar chemical transformations (Bishwajit Saikia et al., 2015).
Physical Properties Analysis
Although specific physical properties of “(DHQ)2Pyr” are not directly reported, related research on the synthesis and applications of compounds like 2,3-Dihydroquinazolin-4-one (DHQ) offers insights into the solubility, stability, and environmental considerations that could be extrapolated to “(DHQ)2Pyr” (Mariateresa Badolato et al., 2018).
Chemical Properties Analysis
Research into the biosynthesis of 2,4-dihydroxyquinoline (DHQ) by Pseudomonas aeruginosa points to the intricate chemical pathways and biological relevance of DHQ derivatives, suggesting potential bioactive or catalytic roles for “(DHQ)2Pyr” in similar contexts (Yong-mei Zhang et al., 2008).
Scientific Research Applications
Drug Design Applications : 2,3-Dihydroquinazolin-4-one (DHQ), a related compound, is utilized in drug design due to its presence in various biologically active compounds. Recent methodologies in green chemistry have been explored for the synthesis of diverse DHQ derivatives, which are used as synthons for biologically active quinazolinones and modified DHQ derivatives exhibiting different biological properties (Badolato, Aiello, & Neamati, 2018).
Antioxidant Agent : Dihydroquercetin (DHQ) acts as an antioxidant agent. It stimulates the expression of phase II detoxifying enzymes through the Nrf2-dependent signaling pathway. DHQ shows significant protective activity from oxidative DNA damage and activates multiple signaling pathways, leading to the upregulation of Nrf2-related antioxidant genes (Liang et al., 2013).
Organocatalysis in Synthesis : The dimer of cinchona derivatives (DHQ)2PYR is used as a catalyst in sulfa-Michael addition reactions. This strategy is applied to the synthesis of fluorinated analogues of therapeutic agents, showcasing the utility of (DHQ)2PYR in organic synthesis (Huang et al., 2020).
Metabolite Synthesis in Bacteria : 2,4-Dihydroxyquinoline (DHQ) is an extracellular metabolite produced by Pseudomonas aeruginosa, synthesized by PqsD, a condensing enzyme. This study highlights the role of DHQ in microbial biochemistry (Zhang et al., 2008).
Neuroprotective Effects : 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) exhibits neuroprotective effects in a rat model of cerebral ischemia/reperfusion. It reduces oxidative stress and inflammation and modulates the antioxidant defense components (Kryl'skii et al., 2021).
Renal Fibrosis Treatment : Dihydroquercetin (DHQ) demonstrates antifibrotic properties, potentially preventing renal fibrosis. It regulates fibroblast activation, collagen synthesis, and oxidative stress through the Nrf2 pathway (Wang et al., 2020).
Antimicrobial and Antiparasitic Agent Development : Dehydroquinate synthase (DHQS), which converts DAHP into DHQ, is a potential target for antimicrobial agents, anti-parasitic agents, and herbicides as it is crucial for aromatic amino acid metabolism in bacteria, fungi, and plants, but not in mammals (Carpenter et al., 1998).
Anti-inflammatory Effects in Endotoxemia : DHQ shows protective effects against inflammation and mortality in endotoxemic mice, indicating its potential in treating systemic inflammatory immune activation during endotoxemia (Lei et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,52+,53+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKRDCRSJPRVNF-CVCJRGCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H60N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(DHQ)2Pyr | |
CAS RN |
149820-65-5 | |
Record name | (8α,9R)-(8′′α,9′′R)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149820-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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